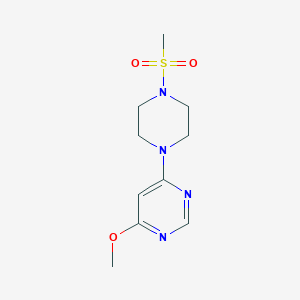
3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole (DMMCI) is a heterocyclic compound that is part of the indazole family of compounds. It is a white crystalline solid with a melting point of 109°C. DMMCI is a versatile compound that has a wide range of applications in scientific research, including in the areas of drug discovery, organic synthesis, and biochemistry.
科学研究应用
3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has a wide range of applications in scientific research, including in the areas of drug discovery, organic synthesis, and biochemistry. It has been used as a building block for the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has also been used in the synthesis of various drugs, including anti-cancer agents and anti-inflammatory agents. In addition, it has been used in the synthesis of various enzymes, such as proteases and phosphatases.
作用机制
The mechanism of action of 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole is not well understood. However, it is thought to act by binding to the active site of enzymes, leading to the inhibition of their catalytic activity. This inhibition can lead to the inhibition of various biochemical and physiological processes, such as the regulation of gene expression and the regulation of cell metabolism.
Biochemical and Physiological Effects
3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the regulation of gene expression and cell metabolism. In addition, it has been shown to inhibit the activity of proteases and phosphatases, leading to the inhibition of various cellular processes, such as protein degradation and cell signaling.
实验室实验的优点和局限性
3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has several advantages for use in laboratory experiments. It is a versatile compound that can be synthesized using a variety of methods. It is also a relatively stable compound that is not easily degraded or oxidized. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in aqueous solutions, and it is not very soluble in organic solvents.
未来方向
There are a number of potential future directions for the use of 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole in scientific research. It could be used in the development of new drugs and the synthesis of new organic compounds. It could also be used in the development of new enzymes and the study of enzyme inhibition. In addition, it could be used in the study of gene regulation and cell metabolism. Finally, it could be used in the development of new technologies, such as biosensors and nanotechnology.
合成方法
3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole can be synthesized by a variety of methods, including the Mitsunobu reaction, the Biginelli reaction, and the Buchwald-Hartwig reaction. The Mitsunobu reaction is a process that involves the reaction of a nucleophile with an electrophile in the presence of an acid catalyst. The Biginelli reaction is a three-component reaction that involves the reaction of an aldehyde, an α-ketoester, and a substituted urea. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that involves the reaction of an aryl halide with an amine.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1-methylindazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-8-18(9-11(2)20-10)15(19)14-12-6-4-5-7-13(12)17(3)16-14/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVTZKRDGSNEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6458638.png)
![1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6458653.png)
![{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B6458662.png)
![4-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458667.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458670.png)
![N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458671.png)
![5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6458680.png)
![6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6458687.png)
![N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458698.png)
![4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6458706.png)
![4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6458714.png)
![1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6458724.png)
![5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6458728.png)